

A Preliminary Toxicological Profile of DTPD-Quinone (DTPD-Q)

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Compound of Interest

Compound Name: DTPD-Q

Cat. No.: B12373479

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Executive Summary

DTPD-quinone (DTPD-Q), an oxidized derivative of the antioxidant N,N'-di(o-tolyl)-p-phenylenediamine (DTPD), is an emerging compound of interest due to its detection in various environmental matrices, including roadway runoff, indoor dust, and consumer products made from recycled tire rubber.[1][2][3] This technical guide provides a preliminary overview of the toxicological profile of **DTPD-Q** based on available preliminary studies. The current data suggests a lower acute aquatic toxicity for **DTPD-Q** compared to other p-phenylenediamine (PPD) quinones like 6PPD-Q. However, in vitro studies indicate potential for cellular toxicity through mechanisms such as the production of reactive oxygen species (ROS) and inhibition of critical cellular processes like clathrin-mediated endocytosis.[1] Further comprehensive toxicological evaluation is warranted to fully characterize its potential risks to human health and the environment.

Chemical Identity

Parameter	Value
Chemical Name	2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione
Synonyms	DTPD-quinone, 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
CAS Number	252950-56-4
Molecular Formula	C ₂₀ H ₁₈ N ₂ O ₂
Molecular Weight	318.4 g/mol

Acute Toxicity

Preliminary studies on the acute toxicity of **DTPD-Q** have primarily focused on aquatic organisms. The available data indicates that **DTPD-Q** is less acutely toxic to some aquatic species compared to other PPD-quinones, such as 6PPD-Q.

Table 1: Acute Aquatic Toxicity of **DTPD-Q** and Related Compounds

Species	Compound	Endpoint	Value	Reference
Vibrio fischeri (aquatic bacterium)	DTPD-Q	EC ₅₀	1.98 mg/L	[1]
Vibrio fischeri	DTPD	EC ₅₀	< 1.98 mg/L (more toxic)	[1]
Rainbow Trout (Oncorhynchus mykiss)	DPPD-Q	96h LC ₅₀	> 50 µg/L (no toxicity observed)	[4]
Rainbow Trout (Oncorhynchus mykiss)	6PPD-Q	96h LC ₅₀	0.35 µg/L	[4]

In Vitro Toxicity and Mechanistic Insights

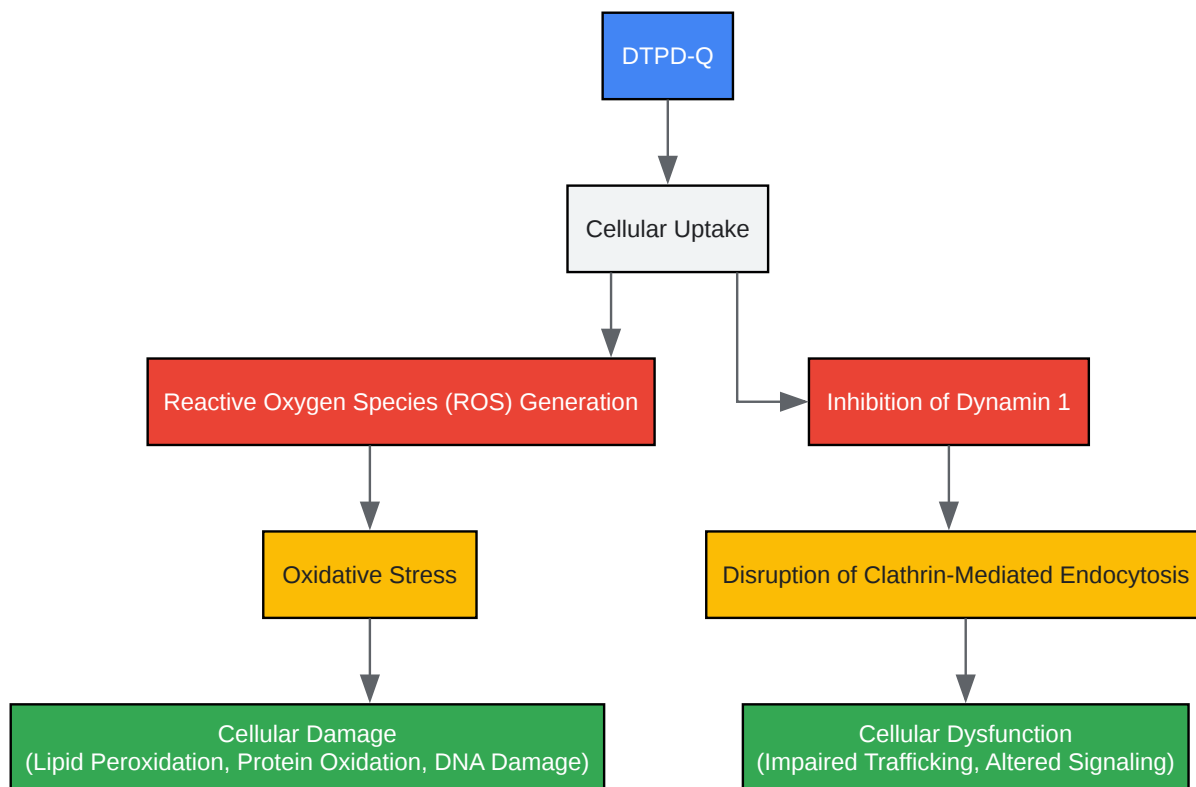
In vitro studies have begun to elucidate the potential mechanisms of **DTPD-Q** toxicity at a cellular level. These studies suggest that **DTPD-Q** can induce oxidative stress and interfere with essential cellular trafficking pathways.

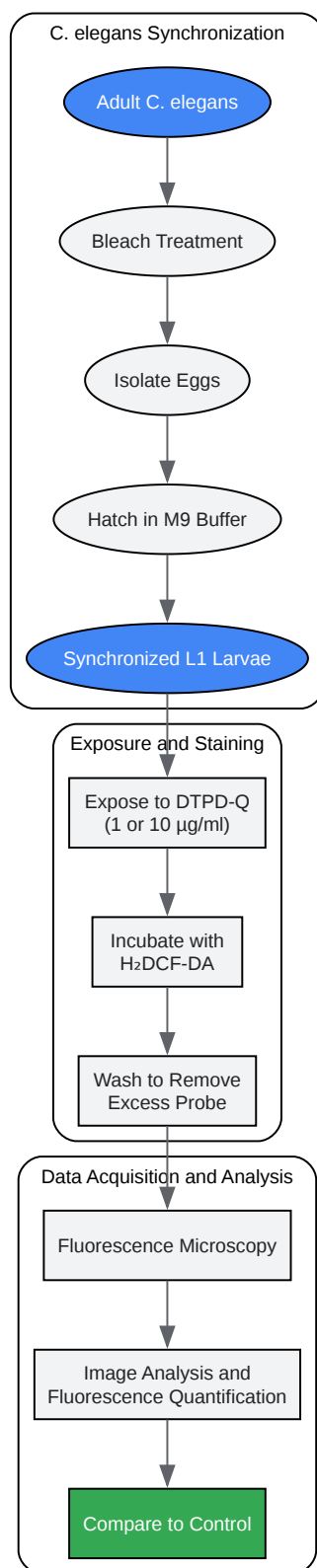
Table 2: In Vitro Effects of **DTPD-Q**

Assay/Model	Endpoint	Result	Concentration	Reference
Dynamin 1 Inhibition Assay	IC ₅₀	273 μ M	273 μ M	[1]
Clathrin-Mediated Endocytosis in U2OS cells	IC ₅₀	120 μ M	120 μ M	[1]
Caenorhabditis elegans	Intestinal Permeability	Increased	1 or 10 μ g/ml	[1]
Caenorhabditis elegans	Reactive Oxygen Species (ROS) Production	Increased	1 or 10 μ g/ml	[1]

Proposed Mechanism of Action

While specific signaling pathways for **DTPD-Q** are not yet fully characterized, the available data, along with information from related quinone compounds, suggests a potential mechanism involving the induction of oxidative stress. The generation of reactive oxygen species (ROS) can lead to a cascade of cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[\[5\]](#) Furthermore, its inhibitory effect on dynamin 1 and clathrin-mediated endocytosis points to a disruption of cellular transport and signaling processes.[\[1\]](#)





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